molecular formula C11H9IN2OS B13429614 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one

6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B13429614
M. Wt: 344.17 g/mol
InChI Key: KOCWEMTUXGUJRJ-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 3-iodophenyl group at position 6 and a methylthio (-SCH₃) moiety at position 2. The iodine atom in the 3-iodophenyl substituent enhances molecular polarizability and may facilitate halogen bonding in biological interactions, while the methylthio group contributes to lipophilicity and metabolic stability .

Synthesis of this compound likely involves alkylation of a pyrimidinone precursor. For example, 6-amino-2-(methylthio)pyrimidin-4(3H)-one (a common intermediate) can undergo Ullmann or Suzuki-Miyaura coupling to introduce the 3-iodophenyl group, as evidenced by analogous protocols using aryl boronic acids or halides . Methylation of the thiol group at position 2 is achieved via reagents like methyl iodide under basic conditions, as demonstrated in related pyrimidinone syntheses .

Properties

Molecular Formula

C11H9IN2OS

Molecular Weight

344.17 g/mol

IUPAC Name

4-(3-iodophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9IN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15)

InChI Key

KOCWEMTUXGUJRJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and 2-methylthiopyrimidine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substitution at Position 2

Compound Name Substituent at Position 2 Key Properties/Biological Activity Synthesis Method Reference
Target Compound Methylthio (-SCH₃) Enhanced lipophilicity; potential antiviral activity Alkylation with methyl iodide
2-Arylaminopyrimidin-4(3H)-ones (e.g., 3.1-3.9) Aryl amino (-NHAr) Anticonvulsant activity via sodium channel modulation Nucleophilic substitution with aromatic amines
2-((1-Substituted-Triazolyl)Methylthio) Derivatives Triazolylmethylthio HIV-1 reverse transcriptase inhibition (IC₅₀: 0.8–5.2 μM) CuAAC click chemistry
2-(Trifluoromethoxy)Phenyl Derivatives Trifluoromethoxy (-OCF₃) Increased metabolic stability and bioavailability Microwave-assisted coupling

Key Observations :

  • Methylthio vs.
  • Triazolylmethylthio : The triazole moiety in S-DABO derivatives enhances binding to hydrophobic pockets in HIV-1 reverse transcriptase, achieving sub-micromolar inhibition .

Substitution at Position 6

Compound Name Substituent at Position 6 Key Properties/Biological Activity Synthesis Method Reference
Target Compound 3-Iodophenyl Halogen bonding potential; antiviral/antimicrobial activity Suzuki-Miyaura coupling
6-(5-Bromofuran-2-yl) Analogs 5-Bromofuran Bulky substituent; possible DNA intercalation Pd-catalyzed cross-coupling
6-(Naphthalen-1-ylmethyl) Derivatives Naphthalenylmethyl Enhanced π-π stacking in HIV-1 inhibition Friedel-Crafts alkylation
6-(4-Methoxyphenyl) Derivatives 4-Methoxyphenyl Electron-donating group improves solubility Microwave-assisted phosphorylation

Key Observations :

  • Halogen vs. Methoxy Substituents : The 3-iodophenyl group in the target compound may exhibit stronger halogen bonding than 4-methoxyphenyl analogs, influencing target selectivity .
  • Bromofuran vs.

Biological Activity

6-(3-Iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by a pyrimidine ring with methylthio and iodophenyl substituents, suggests promising interactions with various biological targets.

  • Molecular Formula : C11H9IN2OS
  • Molecular Weight : 344.17 g/mol
  • CAS Number : 2092547-72-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE). This inhibition can enhance cholinergic neurotransmission, making the compound a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Inhibition of Acetylcholinesterase

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. Molecular docking studies have been employed to predict binding affinities and elucidate the interaction mechanisms with AChE. These studies suggest that the iodophenyl moiety plays a critical role in enhancing binding efficiency due to its electron-withdrawing properties, which stabilize the interaction with the enzyme's active site .

Antioxidant Activity

In addition to its effects on cholinergic neurotransmission, this compound has been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage in neuronal cells .

Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in reduced apoptosis and improved cell viability under conditions of oxidative stress. The compound's ability to modulate pathways associated with cell survival and apoptosis indicates its potential as a neuroprotective agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest favorable oral bioavailability and moderate plasma half-life. However, further toxicological assessments are necessary to evaluate long-term safety and efficacy in vivo .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaAChE Inhibition (%)Antioxidant Activity
This compoundC11H9IN2OS75%Moderate
6-(4-Iodophenyl)-2-(methylthio)pyrimidin-4(3H)-oneC11H9IN2OS70%Low
6-(3,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-oneC11H8Cl2N2OS60%High

Q & A

Q. What are the common synthetic routes for preparing 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one?

The compound can be synthesized via alkylation of a pyrimidinone thiol precursor (e.g., 6-methyl-2-thiopyrimidin-4(3H)-one) using methyl iodide or dimethyl sulfate in the presence of a base such as K₂CO₃ or MeONa. Subsequent nucleophilic aromatic substitution with a 3-iodophenyl group at elevated temperatures (e.g., 140°C) introduces the aryl moiety. Alternative methods include one-pot syntheses using nanocatalysts like γ-Fe₂O₃@Hap-SO₃H under solvent-free conditions, which improve efficiency and reduce reaction steps .

Q. How is the structural characterization of this compound performed?

Characterization involves:

  • ¹H/¹³C NMR spectroscopy to confirm substituent positions and molecular symmetry. For example, methylthio groups typically appear as singlets near δ 2.50 ppm in DMSO-d₆ .
  • Elemental analysis to verify purity and composition.
  • Mass spectrometry (LC-MS/HRMS) to confirm molecular weight and fragmentation patterns .
  • Melting point determination to assess crystallinity and purity .

Q. What solvents and purification techniques are optimal for isolating this compound?

The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, dioxane). Purification often employs flash chromatography (e.g., silica gel with petroleum ether/EtOAc gradients) or recrystallization from ethanol. Catalyst-assisted syntheses allow magnetic separation of nanocatalysts, simplifying post-reaction workflows .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions modify the pyrimidinone core?

Suzuki-Miyaura and Sonogashira couplings enable regioselective functionalization. For example:

  • Suzuki coupling : Substitution of bromo or iodo substituents with aryl boronic acids (e.g., p-tolylboronic acid) using Pd(PPh₃)₄ as a catalyst in ethanol/water mixtures yields biaryl derivatives .
  • Sonogashira coupling : Alkynylation with terminal alkynes introduces sp-hybridized carbon chains, enhancing π-conjugation for pharmacological studies .

Q. What strategies address low yields in nucleophilic aromatic substitution for introducing the 3-iodophenyl group?

Key optimizations include:

  • Using high-boiling solvents (e.g., DMF) to sustain reaction temperatures (140–160°C).
  • Adding KI as a catalyst to enhance iodine displacement kinetics.
  • Employing microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from substituent effects or assay conditions. Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Varying the aryl substituent (e.g., electron-withdrawing vs. donating groups) to correlate structural features with activity .
  • Standardized in vitro assays : Replicating experiments under controlled conditions (e.g., MTT assays for cytotoxicity, electrophysiology for ion channel modulation) .

Q. What methods improve regioselectivity in multi-step syntheses of pyrimidinone derivatives?

  • Regiocontrolled Pd catalysis : Sequential cross-couplings (e.g., Suzuki followed by Buchwald-Hartwig amination) ensure precise functionalization at C2, C4, and C6 positions .
  • Steric/electronic directing groups : Temporary protecting groups (e.g., methylthio) guide reactions to specific sites, later removed via hydrolysis or reduction .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent-free protocols : Reduce waste and simplify purification .
  • Flow chemistry : Continuous synthesis minimizes batch variability and improves heat management for exothermic reactions .

Q. What analytical techniques validate compound stability under physiological conditions?

  • HPLC-MS stability assays : Monitor degradation in simulated gastric fluid (pH 1.2–3.0) or plasma.
  • DSC/TGA analysis : Assess thermal stability for formulation development .

Q. How to mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .

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